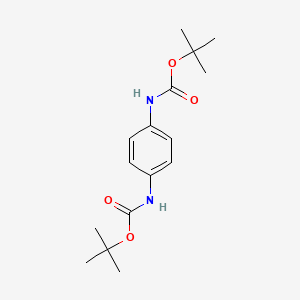

Tert-butyl 1,4-phenylenedicarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O4 |

|---|---|

Molecular Weight |

308.37 g/mol |

IUPAC Name |

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-7-9-12(10-8-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |

InChI Key |

PVLZKBLEVAUWTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 1,4 Phenylenedicarbamate and Its Analogues

Established Synthetic Pathways to Tert-butyl 1,4-Phenylenedicarbamate

The primary established method for synthesizing this compound involves the di-acylation of 1,4-phenylenediamine with a tert-butoxycarbonyl (Boc) donating agent. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347), often referred to as (Boc)₂O. This reaction is a standard procedure for protecting amine functionalities in organic synthesis.

The fundamental reaction proceeds by the nucleophilic attack of the amino groups of 1,4-phenylenediamine on the electrophilic carbonyl carbons of the (Boc)₂O molecules. This results in the formation of the corresponding carbamate (B1207046) linkages, with tert-butanol (B103910) and carbon dioxide as byproducts. The reaction is typically carried out in a suitable organic solvent.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are manipulated to enhance yield and purity include the choice of solvent, the stoichiometry of the reagents, temperature, and the use of a base.

For the synthesis of Boc-protected amines, a variety of solvents can be employed, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and methanol. organic-chemistry.orgnih.gov Often, a mixture of solvents, such as THF and water, is used, particularly when a base is required to neutralize the acidic byproducts that can form during the reaction. nih.gov The reaction temperature is typically kept at 0 °C initially and then allowed to warm to room temperature to control the reaction rate and minimize side products. nih.gov

The stoichiometry between the diamine and (Boc)₂O is critical. For the synthesis of the di-protected product, at least two equivalents of (Boc)₂O are required. An excess of the acylating agent can be used to drive the reaction to completion.

Table 1: Optimization of Reaction Conditions for Boc Protection of Amines

| Parameter | Variation | Effect on Yield and Purity | Reference |

|---|---|---|---|

| Solvent | THF/H₂O, Methanol, Dichloromethane, HFIP | Solvent choice affects solubility of reagents and reaction rate. HFIP can also act as a catalyst. | organic-chemistry.orgnih.gov |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), or catalyst-free | A base is often used to scavenge acidic byproducts. However, catalyst-free systems, especially in water, can be highly chemoselective. | organic-chemistry.orgnih.gov |

| Temperature | 0 °C to Room Temperature | Lower initial temperatures help control the exothermicity of the reaction, followed by warming to ensure completion. | nih.gov |

| Stoichiometry ((Boc)₂O:Amine) | 1:1 for mono-protection; >2:1 for di-protection | Precise control is crucial for selectivity. An excess of (Boc)₂O favors the di-substituted product. | sigmaaldrich.com |

Catalyst Systems in the Formation of Aryl Dicarbamates

While the reaction between an amine and (Boc)₂O can proceed without a catalyst, particularly with reactive amines, various catalysts have been developed to improve efficiency and chemoselectivity, especially for less reactive aromatic amines or when mild conditions are required.

Several catalysts have been reported for N-tert-butoxycarbonylation. These include:

Iodine: A catalytic amount of iodine has been shown to be effective for the protection of various aryl and aliphatic amines under solvent-free conditions at room temperature. organic-chemistry.org

Perchloric acid on silica (B1680970) gel (HClO₄–SiO₂): This solid-supported catalyst is highly efficient, inexpensive, and reusable for chemoselective N-Boc protection under solvent-free conditions. organic-chemistry.org

Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids can catalyze the reaction by activating the (Boc)₂O through hydrogen bonding. organic-chemistry.org

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): This solvent can also act as a catalyst, promoting a simple and efficient chemoselective mono-N-Boc protection of diverse amines. organic-chemistry.org

Table 2: Catalyst Systems for N-tert-Butoxycarbonylation

| Catalyst | Key Features | Reference |

|---|---|---|

| Iodine | Effective under solvent-free, room temperature conditions. | organic-chemistry.org |

| HClO₄–SiO₂ | Reusable, efficient, and cost-effective solid acid catalyst. | organic-chemistry.org |

| Ionic Liquids | Activates (Boc)₂O via hydrogen bonding. | organic-chemistry.org |

| HFIP | Acts as both a solvent and a recyclable catalyst. | organic-chemistry.org |

Novel and Sustainable Synthetic Approaches for this compound

Recent research has focused on developing more sustainable and efficient methods for the synthesis of carbamates, including this compound. These approaches often align with the principles of green chemistry, aiming to reduce waste, use safer reagents, and improve energy efficiency.

Exploration of Green Chemistry Principles in Dicarbamate Synthesis

The application of green chemistry principles to dicarbamate synthesis is an area of active research. A notable development is the use of water as a solvent for N-tert-butoxycarbonylation reactions. This approach can lead to high chemoselectivity without the need for a catalyst and avoids the use of volatile organic compounds. organic-chemistry.org

Furthermore, the use of recyclable catalysts, such as the aforementioned HClO₄–SiO₂ and HFIP, contributes to a greener process by reducing catalyst waste. organic-chemistry.org Another strategy involves performing reactions under solvent-free conditions, which has been successfully demonstrated using iodine as a catalyst. organic-chemistry.org These methods not only reduce the environmental impact but can also simplify the purification process.

Development of Chemo- and Regioselective Synthetic Routes

A significant challenge in the synthesis of analogues of this compound is achieving chemo- and regioselectivity, particularly for the synthesis of the mono-protected derivative, tert-butyl N-(4-aminophenyl)carbamate. Since 1,4-phenylenediamine is a symmetrical molecule, its two amino groups have identical reactivity.

A clever strategy to achieve mono-protection involves the temporary and selective deactivation of one amino group. This is accomplished by reacting the diamine with one equivalent of a strong acid, such as hydrochloric acid (HCl). researchgate.netresearchgate.net The resulting mono-ammonium salt is a much weaker nucleophile than the free amino group. Subsequent addition of one equivalent of (Boc)₂O leads to the selective acylation of the free amino group. researchgate.netresearchgate.net The desired mono-protected product can then be isolated after a basic workup to neutralize the ammonium (B1175870) salt. Sources of HCl for this "one-pot" procedure include trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂), which generate HCl in situ. scielo.org.mxredalyc.org This method has proven effective for a range of diamines, yielding the mono-Boc protected products in high yields without the need for chromatography. researchgate.netresearchgate.net

Flow Chemistry and Continuous Synthesis Techniques for Scale-Up

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of carbamates. Microreactor technology allows for precise control over reaction parameters such as temperature, mixing, and residence time, which can lead to higher yields and purities. sigmaaldrich.com

For the synthesis of mono-Boc protected diamines, which often results in a mixture of unprotected, mono-protected, and di-protected products in batch reactions, flow chemistry provides a powerful tool for optimization. By controlling the molar ratio of the reactants through adjusting the flow rates of the individual reactant streams, the yield of the desired mono-protected product can be maximized. For example, in the mono-Boc protection of piperazine, a maximum yield of 45% was achieved with 0.8 equivalents of (Boc)₂O, a result significantly better than that obtained in batch reactors. sigmaaldrich.com This rapid optimization and scalability make flow chemistry a highly attractive technique for the industrial production of this compound and its analogues.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 1,4 Phenylenedicarbamate

Reaction Mechanisms Involving the Carbamate (B1207046) Moiety

The dual carbamate groups are the primary sites of chemical transformation for this molecule, mainly in their role as protecting groups for the amine functionalities.

Role of Tert-butyl 1,4-Phenylenedicarbamate as a Protecting Group for Amines

The most significant chemical role of this compound is to provide the tert-butoxycarbonyl (Boc) protecting group for the two primary amines of 1,4-phenylenediamine. The Boc group is one of the most common amine protecting groups in organic synthesis. fishersci.co.uk Its popularity stems from its ability to be installed and removed under relatively mild conditions, its general stability to many reagents, and the distinct solubility characteristics it imparts to the protected molecule. acsgcipr.org

The protection of an amine as a carbamate renders the nitrogen lone pair significantly less nucleophilic. chemistrysteps.com This is due to the delocalization of the lone pair into the adjacent carbonyl group. In the case of this compound, both amine groups are thus deactivated, allowing for chemical transformations to be carried out on other parts of a molecule without interference from the otherwise reactive aniline-type amines.

The installation of the Boc groups onto p-phenylenediamine (B122844) is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The mechanism involves the nucleophilic attack of the amine onto one of the carbonyl carbons of Boc₂O, leading to a tetrahedral intermediate. masterorganicchemistry.com Subsequent elimination of a tert-butyl carbonate anion, which then decomposes to carbon dioxide and tert-butoxide, yields the protected carbamate. commonorganicchemistry.com The tert-butoxide can then deprotonate the ammonium (B1175870) salt formed in the reaction. chemistrysteps.com

Decarboxylation Pathways and Associated Kinetics

The removal, or deprotection, of the Boc group is a critical step that restores the amine functionality. This process is most commonly achieved under acidic conditions and proceeds through a decarboxylation pathway. chemistrysteps.commasterorganicchemistry.com The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). chemistrysteps.com This protonation increases the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl group as a stable tert-butyl carbocation. chemistrysteps.com

The resulting carbamic acid is unstable and spontaneously undergoes decarboxylation, releasing carbon dioxide gas and furnishing the free amine. masterorganicchemistry.com The evolution of CO₂ gas is a characteristic feature of this deprotection reaction. chemistrysteps.com

The kinetics of N-Boc cleavage have been shown to be complex. For some substrates and acids like HCl, the reaction rate can exhibit a second-order dependence on the acid concentration. acs.orgnih.gov This has been rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated carbamate. nih.gov In contrast, with an acid like trifluoroacetic acid, a large excess is often required to achieve a reasonable reaction rate, and an inverse kinetic dependence on the trifluoroacetate (B77799) concentration has been observed. nih.gov

Alternatively, thermal deprotection can be employed, which avoids the use of acid catalysts. acs.org This method typically requires high temperatures, but can offer selectivity, for instance, in distinguishing between aryl and alkyl N-Boc groups. acs.org

Hydrolytic Stability and Decomposition Mechanisms

The tert-butoxycarbonyl group is generally stable under basic and weakly acidic conditions, which is a key aspect of its utility as a protecting group. organic-chemistry.org This stability allows for a wide range of chemical transformations to be performed on the protected molecule without cleavage of the Boc group.

However, the carbamate linkage is susceptible to hydrolysis under strongly acidic or basic conditions. Acid-catalyzed hydrolysis is the most common method for deprotection, as discussed previously. The mechanism involves protonation of the carbamate followed by cleavage to form a tert-butyl cation and an unstable carbamic acid, which then decarboxylates. acsgcipr.org

Under alkaline conditions, the hydrolysis of O-aryl substituted carbamates can proceed via two competing mechanisms. nih.gov The first is a bimolecular acyl-oxygen cleavage (BAC2) mechanism, which involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov The second is an elimination-addition mechanism (E₁cB) that proceeds through the deprotonation of the carbamate nitrogen, followed by the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine. nih.gov The stability of tert-butyl carbamates in basic media is generally high, making this decomposition pathway less common for deprotection compared to acid-catalyzed methods. organic-chemistry.org The rate of alkaline hydrolysis is influenced by the electrophilicity of the carbamate group. nih.gov

Participation of this compound in Organic Transformations

Beyond its role as a protected diamine, this compound can serve as a versatile building block in the construction of more complex molecular architectures.

Utilization as a Building Block in Multi-component Reactions

Multi-component reactions (MCRs), such as the Passerini and Ugi reactions, are powerful tools in synthetic chemistry for the rapid assembly of complex molecules from simple starting materials. wikipedia.orgorganic-chemistry.org These reactions often involve an isocyanide, a carbonyl compound, a carboxylic acid, and, in the case of the Ugi reaction, an amine.

While specific examples detailing the use of this compound in MCRs are not prevalent in the literature, its structure suggests potential applicability. For instance, after deprotection to reveal one or both amine groups, the resulting p-phenylenediamine derivative could serve as the amine component in an Ugi reaction. The Ugi reaction is known for its broad scope with respect to the amine component. nih.gov

Furthermore, the Passerini reaction, which forms α-acyloxy amides from a carbonyl compound, a carboxylic acid, and an isocyanide, offers another avenue for the incorporation of this scaffold. wikipedia.orgorganic-chemistry.org Although the parent compound itself is not a direct participant, derivatives of it, such as an isocyanide-functionalized version, could be envisioned as substrates in such transformations. The functional group tolerance of these reactions makes them amenable to a wide variety of building blocks. wikipedia.org

Electrophilic and Nucleophilic Reactions of the Phenylenediamine Scaffold

In this compound, the two -NHBoc groups are para to each other. This means that the positions ortho to each carbamate group (the 2, 3, 5, and 6 positions of the benzene (B151609) ring) are activated towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to occur at these positions. The steric bulk of the Boc groups may influence the regioselectivity of the substitution.

Conversely, for a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring typically needs to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (such as -NO₂) ortho or para to a suitable leaving group. masterorganicchemistry.comyoutube.com The phenylenediamine scaffold itself, being electron-rich, is not a good candidate for SNAr. wikipedia.org The presence of the electron-donating -NHBoc groups further disfavors this type of reaction. Therefore, nucleophilic attack on the aromatic ring of this compound is generally not a feasible reaction pathway unless the ring is further substituted with powerful electron-withdrawing groups.

Advanced Spectroscopic and Crystallographic Characterization of Tert Butyl 1,4 Phenylenedicarbamate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including tert-butyl 1,4-phenylenedicarbamate. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Elucidation of Molecular Structure and Conformation

The molecular structure of di-tert-butyl 1,4-phenylenedicarbamate, a symmetrical molecule, can be comprehensively elucidated using ¹H and ¹³C NMR spectroscopy. Due to the symmetry of the para-substituted benzene (B151609) ring, simplified spectra are expected.

In the ¹H NMR spectrum, the four protons on the benzene ring are chemically equivalent and are expected to appear as a single sharp singlet. The N-H protons of the carbamate (B1207046) groups would also be equivalent, typically presenting as a singlet, though its chemical shift can be influenced by solvent and concentration. The 18 protons of the two tert-butyl groups are also equivalent and will produce a strong singlet.

In the ¹³C NMR spectrum, the symmetry of the molecule results in a reduced number of signals. Four distinct carbon signals are anticipated: one for the two equivalent aromatic carbons bearing the nitrogen substituent, one for the four equivalent aromatic C-H carbons, one for the carbonyl carbons of the carbamate groups, one for the quaternary carbons of the tert-butyl groups, and one for the methyl carbons of the tert-butyl groups. chemicalbook.comyoutube.com The chemical shifts for these nuclei can be reliably predicted based on data from similar structures, such as N-Boc-p-phenylenediamine and other aryl carbamates. chemimpex.com

Predicted NMR Data for Di-tert-butyl 1,4-phenylenedicarbamate

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Ar-H | ~7.3-7.5 | s | Aromatic protons, singlet due to molecular symmetry. |

| N-H | ~8.5-9.5 | s (br) | Amide proton, shift is solvent and concentration dependent. |

| -C(CH₃)₃ | ~1.50 | s | 18 equivalent protons of the two tert-butyl groups. hmdb.ca |

| ¹³C NMR | |||

| C=O | ~153 | s | Carbonyl carbon of the carbamate group. |

| Ar-C (C-NH) | ~135 | s | Aromatic carbon attached to the nitrogen atom. |

| Ar-C (C-H) | ~118-120 | s | Aromatic carbon attached to hydrogen. |

| -C (CH₃)₃ | ~80 | s | Quaternary carbon of the tert-butyl group. |

| -C(C H₃)₃ | ~28 | s | Methyl carbons of the tert-butyl group. chemicalbook.com |

Note: Predicted values are based on typical chemical shifts for N-aryl carbamates and p-disubstituted aromatic compounds in solvents like DMSO-d₆ or CDCl₃. Actual experimental values may vary. nih.govutsouthwestern.edu

Dynamic NMR Studies for Rotational Barriers and Exchange Processes

The carbon-nitrogen (C-N) bond in carbamates, like in amides, possesses a partial double bond character due to the delocalization of the nitrogen lone pair into the carbonyl group (n-π conjugation). This electronic effect creates a significant energy barrier to rotation around the C-N bond. msu.edu Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of this rotational process.

At low temperatures, the rotation around the C-N bond is slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases. At the coalescence temperature (Tc), the signals for the exchanging sites broaden and merge into a single, time-averaged signal. By analyzing the line shape of the NMR signals at different temperatures, the rate constant (k) for the rotation and the Gibbs free energy of activation (ΔG‡) for the process can be determined.

For primary and secondary carbamates, the rotational barriers are typically in the range of 12-18 kcal/mol. msu.edu In di-tert-butyl 1,4-phenylenedicarbamate, the electronic conjugation of the nitrogen lone pair with the phenyl ring could slightly influence this barrier compared to aliphatic carbamates. However, the fundamental principles of restricted rotation remain the same. The study of these rotational barriers provides critical information on the conformational flexibility and electronic properties of the carbamate functional group. youtube.comnih.gov

Multidimensional NMR Techniques for Complex Structural Assignments

For more complex derivatives of this compound, or to unambiguously confirm assignments, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (typically over two or three bonds). In a substituted derivative, COSY would be used to map the connectivity of protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and the tert-butyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). For di-tert-butyl 1,4-phenylenedicarbamate, HMBC would show correlations from the N-H proton to the carbonyl carbon and the aromatic carbons. It would also show correlations from the tert-butyl protons to the quaternary carbon and the carbonyl carbon, confirming the structure of the tert-butoxycarbonyl group. nanalysis.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can be used to determine the preferred conformation and spatial relationships between different parts of the molecule.

These multidimensional techniques, used in concert, provide a comprehensive and unequivocal picture of the molecular structure, even for complex derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. researchgate.net

For di-tert-butyl 1,4-phenylenedicarbamate, the key vibrational modes are associated with the carbamate and phenyl groups.

Expected Vibrational Frequencies for Di-tert-butyl 1,4-phenylenedicarbamate

Interactive Table: Characteristic IR and Raman Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| N-H Stretch | ~3300-3400 | FT-IR, Raman | A strong, sharp band in the IR. Its position is sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | ~3000-3100 | FT-IR, Raman | Typically weak to medium intensity. |

| C-H Stretch (Aliphatic) | ~2850-3000 | FT-IR, Raman | Strong bands from the tert-butyl groups. |

| C=O Stretch (Amide I) | ~1680-1720 | FT-IR, Raman | A very strong and characteristic absorption in the IR spectrum. Sensitive to conformation and hydrogen bonding. |

| N-H Bend / C-N Stretch (Amide II) | ~1510-1550 | FT-IR | A strong band in secondary amides, resulting from a mix of N-H in-plane bending and C-N stretching. |

| C=C Stretch (Aromatic) | ~1400-1600 | FT-IR, Raman | Multiple bands of variable intensity. |

| C-O Stretch | ~1200-1250 | FT-IR | Strong band associated with the carbamate C-O bond. |

| Benzene Ring p-disubstitution | ~800-850 | FT-IR | Strong out-of-plane bending band characteristic of 1,4-disubstituted benzene rings. |

Note: Wavenumbers are approximate and can be influenced by the physical state (solid, solution) and intermolecular interactions.

Characterization of Hydrogen Bonding Networks

In the solid state, secondary carbamates like di-tert-butyl 1,4-phenylenedicarbamate are expected to form extensive hydrogen bonding networks. Current time information in Bangalore, IN. The primary hydrogen bond donor is the N-H group, and the primary acceptor is the carbonyl oxygen (C=O). This results in the formation of N-H···O=C intermolecular hydrogen bonds. nih.gov

The presence and strength of these hydrogen bonds can be directly observed in the FT-IR spectrum. Compared to a non-hydrogen-bonded state (e.g., in a dilute non-polar solution), the N-H stretching frequency in the solid state will be red-shifted (shifted to lower wavenumbers), and the band will become broader. Similarly, the C=O stretching frequency (Amide I band) also tends to shift to lower wavenumbers upon hydrogen bonding. The extent of these shifts provides a qualitative measure of the hydrogen bond strength. In the solid state, these interactions enforce a specific, ordered packing arrangement of the molecules in the crystal lattice. youtube.comnih.gov

Spectroscopic Signatures of Intermolecular Interactions

Beyond hydrogen bonding, other intermolecular interactions can influence the spectroscopic properties of di-tert-butyl 1,4-phenylenedicarbamate. The presence of the planar phenyl rings allows for potential π-π stacking interactions between adjacent molecules in the solid state.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of fragment ions, detailed structural information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition of this compound. The molecular formula for this compound is C₁₆H₂₄N₂O₄. HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental formulas.

The expected exact mass for the neutral molecule and its common adducts, such as the protonated molecule [M+H]⁺, can be calculated and compared with experimental results for definitive identification.

Table 1: Calculated Exact Masses for this compound and its Adducts

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₁₆H₂₄N₂O₄ | 308.1736 |

| [M+H]⁺ | C₁₆H₂₅N₂O₄⁺ | 309.1809 |

| [M+Na]⁺ | C₁₆H₂₄N₂O₄Na⁺ | 331.1628 |

| [M+K]⁺ | C₁₆H₂₄N₂O₄K⁺ | 347.1368 |

This table presents theoretical values calculated based on the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Minor Components

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis reveals characteristic fragmentation patterns dominated by the labile tert-butoxycarbonyl (Boc) protecting groups.

Common fragmentation pathways for Boc-protected amines under electrospray ionization (ESI) conditions involve the loss of isobutylene (B52900) (C₄H₈) and subsequent loss of carbon dioxide (CO₂). bldpharm.com Another typical fragmentation is the cleavage of the tert-butyl cation (C₄H₉⁺). bldpharm.comnist.gov These characteristic losses are instrumental in identifying the presence of the dicarbamate structure and can be used to elucidate the structures of related impurities or minor components in a sample.

Table 2: Expected MS/MS Fragmentation of the Protonated Molecule [M+H]⁺ (m/z 309.18)

| Precursor Ion (m/z) | Proposed Fragment | Loss | Fragment m/z (Calculated) |

|---|---|---|---|

| 309.18 | [M+H - C₄H₈]⁺ | Isobutylene (56.06 Da) | 253.12 |

| 309.18 | [M+H - C₅H₈O₂]⁺ | Boc group (100.05 Da) | 209.13 |

| 253.12 | [M+H - C₄H₈ - CO₂]⁺ | Carbon Dioxide (44.00 Da) | 209.12 |

| 209.12 | [M+H - C₄H₈ - CO₂ - C₄H₈]⁺ | Isobutylene (56.06 Da) | 153.06 |

| 153.06 | [M+H - C₄H₈ - CO₂ - C₄H₈ - CO₂]⁺ | Carbon Dioxide (44.00 Da) | 109.07 |

This table illustrates the theoretical fragmentation cascade based on known behaviors of Boc-protected amines.

X-ray Diffraction Analysis

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. These methods provide definitive proof of structure, including bond lengths, angles, and intermolecular interactions that govern the material's properties.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) analysis provides the most precise and unambiguous determination of a molecule's three-dimensional structure. By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically reconstructed into a model of the atomic arrangement within the crystal's unit cell.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N,N′-[1,4-Phenylenebis(iminocarbonyl)]bis(l-phenylalanine), reveals key structural features. nih.gov For this compound, one would expect the central phenylene ring to be largely planar, with the two carbamate groups also adopting a planar geometry. The bulky tert-butyl groups would be positioned to minimize steric hindrance. SCXRD would provide precise data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation.

Table 3: Representative Crystallographic Data for a Related Phenylenediamine Derivative

| Parameter | Value |

|---|---|

| Compound Name | N,N′-[1,4-Phenylenebis(iminocarbonyl)]bis(l-phenylalanine) tetrahydrofuran (B95107) disolvate nih.gov |

| Crystal System | Tetragonal |

| Space Group | I4₁ |

| a, b (Å) | 22.049(2) |

| c (Å) | 8.828(1) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 4287.4(8) |

| Z | 4 |

This data is for a structurally analogous compound and serves as an example of the parameters obtained from an SCXRD experiment.

Crystal Engineering and Supramolecular Assembly of this compound

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. The supramolecular structure of this compound is dictated by a combination of strong hydrogen bonds and weaker van der Waals interactions.

Powder X-ray Diffraction for Polymorph Characterization and Phase Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique for the analysis of polycrystalline materials. It is particularly crucial for identifying and distinguishing between different crystalline forms, or polymorphs, of a substance. researchgate.net Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties.

Each polymorph of this compound would produce a unique PXRD pattern, characterized by a distinct set of diffraction peak positions (in degrees 2θ) and relative intensities. nih.gov By comparing the experimental PXRD pattern of a sample to reference patterns for known polymorphs, the crystalline phase or phases present can be identified. This is essential for controlling the solid form during manufacturing and ensuring product consistency. Variable-temperature PXRD can also be used to study phase transitions between polymorphs as a function of temperature.

Table 4: Illustrative Powder X-ray Diffraction Data for Two Hypothetical Polymorphs | Polymorph A | Polymorph B | | :--- | :--- | | 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) | | 8.5 | 100 | 9.2 | 85 | | 12.1 | 65 | 11.5 | 100 | | 15.8 | 40 | 16.3 | 30 | | 19.3 | 80 | 20.1 | 75 | | 22.0 | 55 | 23.4 | 60 | This table is a hypothetical representation to illustrate how PXRD data can distinguish between different crystalline forms. Actual experimental data would be required for definitive characterization.

Computational and Theoretical Studies of Tert Butyl 1,4 Phenylenedicarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties and potential chemical behavior of molecules. For tert-butyl 1,4-phenylenedicarbamate, these theoretical approaches provide a lens through which to view its molecular geometry, orbital energies, and reactivity, even in the absence of extensive experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Energies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. Initial DFT calculations on this compound have focused on optimizing its molecular geometry to predict bond lengths, bond angles, and dihedral angles in its ground state. These calculations are fundamental to understanding the molecule's three-dimensional shape and steric profile.

Furthermore, DFT is employed to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A larger gap generally suggests higher stability and lower reactivity. For this compound, the HOMO is typically localized on the electron-rich p-phenylenediamine (B122844) core, while the LUMO is distributed across the carbonyl groups of the carbamate (B1207046) moieties.

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | Data not available in literature | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Data not available in literature | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Data not available in literature | Relates to chemical reactivity and stability |

| Dipole Moment | Data not available in literature | Influences solubility and intermolecular interactions |

Table 1: Theoretical Electronic Properties of this compound (Illustrative)

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties from fundamental quantum mechanical principles. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be invaluable for interpreting experimental data, allowing for the assignment of specific vibrational modes to observed spectral peaks. Key vibrational modes for this molecule would include N-H stretching, C=O stretching of the carbamate, and various vibrations of the phenyl ring.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, which are typically π-π* transitions within the aromatic system.

Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry provides a means to explore potential reaction pathways for this compound. By mapping the potential energy surface, computational chemists can identify transition state structures and calculate the activation energies for various reactions, such as hydrolysis of the carbamate groups or reactions involving the aromatic ring. This information is crucial for understanding the compound's stability and its potential to undergo chemical transformations under different conditions. To date, specific computational studies on the reaction mechanisms of this compound are not widely published.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations are particularly useful for understanding the conformational flexibility and non-covalent interactions of this compound.

Aggregation Behavior and Supramolecular Interactions in Solution

The presence of both hydrogen bond donors (N-H) and acceptors (C=O) in this compound suggests the potential for self-assembly and the formation of supramolecular structures in solution. MD simulations can be employed to investigate this aggregation behavior. By simulating a system with multiple molecules, it is possible to observe the formation of intermolecular hydrogen bonds and π-π stacking interactions between the phenyl rings. These simulations can provide insights into the size, shape, and stability of the resulting aggregates, which can have a profound impact on the material properties of the compound.

| Interaction Type | Potential Role in Supramolecular Assembly |

| Intermolecular Hydrogen Bonding | Formation of linear or sheet-like structures via N-H···O=C interactions. |

| π-π Stacking | Stacking of the phenyl rings contributing to the stability of aggregates. |

| van der Waals Interactions | Non-specific attractive forces between the tert-butyl groups and other parts of the molecules. |

Table 2: Potential Intermolecular Interactions in this compound Aggregates

In Silico Modeling for Structure-Property Relationships (Non-Biological)

In silico modeling is a powerful computational approach used to predict the properties of molecules and materials from their chemical structure, thereby reducing the need for extensive empirical experimentation. For polyurethanes, which are related to the potential applications of this compound as a monomer precursor, computational studies often focus on the relationship between the monomer structure (e.g., the diisocyanate and polyol) and the final properties of the polymer.

These studies investigate how factors like monomer rigidity, symmetry, and intermolecular interactions (such as hydrogen bonding) influence the polymer's morphology and mechanical performance. mdpi.commdpi.comresearchgate.net The structure of the diisocyanate, for instance, is crucial in defining the interactions within the hard segments of polyurethanes and the degree of phase separation, which in turn dictates the material's thermal and mechanical properties. mdpi.commdpi.com

Predictive Models for Polymerization Behavior

Predictive modeling of polymerization kinetics is essential for optimizing reaction conditions and controlling the properties of the final polymer. For polyurethanes, several computational and mathematical models are employed.

Kinetic Modeling Approaches:

Model-Free Isoconversional Methods: These methods are used to predict reaction kinetics from thermal analysis data, such as that obtained from Differential Scanning Calorimetry (DSC). mdpi.com They allow for the prediction of the curing process under various temperature conditions without assuming a specific reaction model. mdpi.com

Mechanistic Kinetic Models: These models are based on the fundamental chemical reactions occurring during polymerization, such as urethane (B1682113) formation. researchgate.net They can be complex due to the multiple simultaneous reactions and diffusion limitations that can occur, especially in bulk polymerization. researchgate.netebrary.net

Machine Learning (ML) Models: More recently, machine learning algorithms have been applied to predict polyurethane properties from formulation data. adhesivesmag.comfrontiersin.org These models can handle complex, non-linear relationships between the chemical inputs and the final material properties, such as density, hardness, and stress-at-break, even with small datasets. adhesivesmag.comfrontiersin.org

A summary of parameters often considered in kinetic models for polyurethane systems is presented in Table 1.

Table 1: Parameters in Polyurethane Kinetic Modeling

| Parameter | Description | Relevance | Citation |

|---|---|---|---|

| Activation Energy (Ea) | The minimum energy required for the polymerization reaction to occur. It is often dependent on the degree of conversion. | Determines the temperature sensitivity of the reaction rate. | mdpi.com |

| Reaction Order | The exponent of the concentration term in the rate law. | Describes how the reaction rate is affected by the concentration of reactants. | researchgate.net |

| Pre-exponential Factor (A) | The frequency of collisions between reactant molecules in the correct orientation. | A constant in the Arrhenius equation that relates reaction rate to temperature. | mdpi.com |

This table is illustrative of parameters used in general polyurethane modeling and is not specific to this compound.

Design of Novel this compound Derivatives

The in silico design of novel derivatives is a cornerstone of modern materials science and medicinal chemistry. This process typically involves Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict the properties and interactions of newly designed molecules before their synthesis.

The general workflow involves:

Building a Dataset: A collection of known molecules and their measured properties is assembled.

Molecular Alignment: The structures of the molecules in the dataset are superimposed based on a common scaffold. nih.gov

3D-QSAR Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a statistical model correlating the 3D structural features of the molecules with their activity. nih.govnih.gov These models generate contour maps that indicate where steric bulk, electrostatic charge, or other fields might be modified to improve the desired property.

Virtual Screening & Docking: The QSAR model can be used to screen virtual libraries of compounds. Molecular docking can then predict how these novel derivatives might bind to a specific target, such as a receptor or an enzyme active site. nih.gov

ADME Prediction: The absorption, distribution, metabolism, and excretion (ADME) properties of the most promising candidates are predicted computationally to assess their viability. nih.gov

While these techniques are powerful, their application to design novel derivatives of this compound for specific non-biological properties has not been reported in the reviewed literature.

Applications of Tert Butyl 1,4 Phenylenedicarbamate in Materials Science and Organic Synthesis

Building Block for Polymeric Materials

The bifunctional nature of tert-butyl 1,4-phenylenedicarbamate, possessing two carbamate (B1207046) moieties, allows it to act as a key monomeric unit in the synthesis of various polymeric materials. The tert-butyl protecting groups on the carbamate nitrogen atoms offer a strategic advantage, enabling controlled polymerization reactions and subsequent deprotection to yield functional polymers.

Role as a Monomer in Polymer Synthesis

This compound serves as a crucial monomer in step-growth polymerization, a process where bifunctional or multifunctional monomers react to form long polymer chains. The carbamate groups can be chemically transformed into highly reactive isocyanate groups or can react directly with other functional groups, such as amines or alcohols, under specific conditions to form polyurethanes and polyureas, respectively. The rigid 1,4-phenylene linker in the monomer's structure imparts thermal stability and mechanical strength to the resulting polymers.

The use of the tert-butyl protecting group is particularly advantageous. It allows for milder reaction conditions during polymerization, preventing premature side reactions. This level of control is essential for the synthesis of well-defined polymer architectures. The bulky di-tert-butyl-terminated dicarbamates are noted to enhance reactivity in isocyanate-free polyurethane synthesis compared to their di-methyl-terminated counterparts. tue.nl

Synthesis of Polyurethanes and Polyureas from this compound Precursors

Polyurethanes: While the direct polycondensation of dicarbamates with diols to form polyurethanes can be challenging, this compound can serve as a precursor to the corresponding diisocyanate. Thermal or chemical removal of the tert-butyl groups can generate 1,4-phenylene diisocyanate in situ, which then readily reacts with polyols to form polyurethanes. This approach is part of a broader strategy for isocyanate-free synthesis routes, which are gaining importance due to the toxicity of isocyanate monomers. nih.govresearchgate.net The synthesis of polyurethanes is a significant area of polymer chemistry, with applications ranging from foams and elastomers to coatings and adhesives. nih.gov

Polyureas: The synthesis of polyureas from this compound and diamines represents a more direct isocyanate-free route. tue.nl The reaction typically involves the elimination of tert-butanol (B103910) and the formation of a urea (B33335) linkage. This method avoids the handling of hazardous diisocyanates. nih.gov Polyureas are known for their excellent mechanical properties, including high tensile strength and tear resistance, making them suitable for demanding applications such as coatings and elastomers. nih.gov The properties of polyureas are influenced by the structure of both the diamine and the diisocyanate or its precursor. nih.gov

| Polymer Type | Precursors | Key Reaction | Resulting Linkage |

| Polyurethane | This compound (as diisocyanate precursor), Polyol | Polyaddition | Urethane (B1682113) |

| Polyurea | This compound, Diamine | Polycondensation | Urea |

Fabrication of Functional Polymers with Controlled Architectures

The ability to control the structure and functionality of polymers at the molecular level is crucial for developing advanced materials. The use of monomers like this compound, in conjunction with controlled polymerization techniques, allows for the fabrication of functional polymers with precisely defined architectures.

For instance, the tert-butyl protecting groups can be selectively removed after polymerization to expose reactive amine functionalities along the polymer backbone. These amine groups can then be further modified through post-polymerization reactions to introduce a wide range of functional moieties. This strategy provides a versatile platform for creating polymers with tailored properties, such as stimuli-responsiveness, enhanced solubility, or specific binding capabilities. Techniques like Atom Transfer Radical Polymerization (ATRP) are often employed to synthesize well-defined polymers from functional monomers, which can include protected amine functionalities. cmu.edu The synthesis of materials with controlled compositions and architectures remains a significant focus of current research. cmu.edu

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. This compound, with its potential for hydrogen bonding and π-π stacking, is an interesting candidate for the design of self-assembling systems.

Design of Ordered Molecular Assemblies and Networks

The carbamate groups in this compound are capable of forming strong hydrogen bonds, specifically N-H···O=C interactions. These directional interactions can guide the self-assembly of the molecules into ordered one-, two-, or three-dimensional structures. The rigid phenylene core contributes to the stability and order of these assemblies.

Research on related carbamate-containing molecules has demonstrated their ability to form predictable hydrogen-bonded networks in the solid state. For example, the crystal structure of a new polymorph of tert-butyl (2-aminophenyl)carbamate revealed a complex hydrogen-bonding network. researchgate.net The arrangement of molecules at interfaces can also be controlled, as demonstrated in studies of di-tert-butyl 1,4-phenylenedicarbamate, where the arrangement plays a significant role in surface chemistry. core.ac.uk By carefully designing the molecular structure, it is possible to program the self-assembly process to create specific supramolecular architectures with desired functionalities.

| Type of Interaction | Interacting Groups | Potential Supramolecular Structure |

| Hydrogen Bonding | N-H and C=O of carbamate groups | Chains, sheets, or 3D networks |

| π-π Stacking | Phenyl rings | Columnar or layered structures |

| van der Waals Forces | Tert-butyl groups and alkyl chains | Close-packing in the solid state |

Investigation of Non-Covalent Interactions in Solid-State Materials

Understanding the nature and strength of non-covalent interactions is fundamental to crystal engineering and the design of solid-state materials with specific properties. umich.edu The crystal structure of this compound and its derivatives can be analyzed to gain insights into the interplay of various non-covalent forces.

Advanced Reagent in Fine Chemical Synthesis

The presence of the two Boc-protected amino groups is central to the utility of this compound in advanced organic synthesis. The Boc group is a widely used protecting group that is stable under a variety of reaction conditions but can be selectively removed under acidic conditions. This dual nature enables the sequential and controlled unmasking of the reactive amine sites, facilitating the construction of complex and well-defined molecules.

Preparation of Complex Organic Molecules

This compound is an important reagent for building intricate molecular structures. The protected diamine offers enhanced stability and controlled reactivity, which is crucial for multi-step synthetic pathways. nbinno.com Its mono-protected analogue, N-Boc-p-phenylenediamine, is used as a starting material in the synthesis of highly ordered, porous materials known as covalent organic frameworks (COFs). sigmaaldrich.com These frameworks are constructed from molecular building blocks that are stitched together with strong covalent bonds, and the phenylene diamine core provides a rigid and geometrically defined node for creating extended crystalline structures.

Furthermore, after the removal of the Boc protecting groups, the resulting 1,4-phenylenediamine is a key monomer in polymerization reactions. The rigid aromatic core is often incorporated into high-performance polymers, such as polyamides and polyimides, to impart thermal stability and mechanical strength. The controlled deprotection of this compound allows it to be incorporated precisely into complex polymer chains and other macromolecular assemblies. The general utility of Boc-protected diamines in enabling the construction of complex molecules with high specificity is a well-established principle in modern organic synthesis. nbinno.com

Stereoselective Synthesis Utilizing this compound Derivatives

The tert-butoxycarbonyl (Boc) protecting group plays a significant role in stereoselective synthesis by temporarily masking the reactivity of amine groups, thereby allowing chemical transformations to be directed to other parts of a molecule with high stereocontrol. researchgate.netresearchgate.net While direct applications of the parent this compound in stereoselective reactions are not widely documented, its derivatives can be designed for such purposes.

For instance, if the central phenyl ring is modified to include chiral auxiliaries or substituents, the molecule can serve as a chiral building block. The bulky nature of the tert-butyl groups within the Boc protectors can exert significant steric influence, directing the approach of reagents from a less hindered face of the molecule and thus controlling the stereochemical outcome of a reaction. In peptide synthesis, Boc-protected amino acids are fundamental reagents that allow for the sequential and stereocontrolled assembly of peptide chains. nbinno.com By analogy, derivatives of this compound could be employed in syntheses where the controlled orientation of the two amine groups in three-dimensional space is critical for establishing the desired stereochemistry in the final product.

Applications in Optoelectronic and Electronic Materials (General, as a structural unit)

The 1,4-phenylene core of this compound is a common structural motif in π-conjugated systems, which are the foundation of many organic electronic and optoelectronic materials. wikipedia.orgdigitellinc.com These materials, including organic semiconductors, exhibit unique electronic properties due to the delocalization of π-electrons across their molecular framework. digitellinc.com While the carbamate linkage itself is not fully conjugated, it serves as a crucial and stable connection in polymers like polyurethanes, and the parent molecule is a valuable precursor to monomers used in the synthesis of functional organic materials. mdpi.com

Development of Organic Semiconductors Incorporating Carbamate Linkages

Organic semiconductors are the active components in a range of electronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). wikipedia.orgyoutube.com The performance of these materials is dictated by their molecular structure. Phenylenediamine derivatives are known building blocks for organic semiconductors. nih.gov For example, new phenyl and phenylthienyl derivatives have been synthesized and characterized as p-channel semiconductors in OTFTs, demonstrating the utility of the phenyl core. nih.gov

The carbamate linkage is the defining feature of polyurethanes, a versatile class of polymers. google.com While conventional polyurethanes are typically electrical insulators, their properties can be modified by incorporating conjugated units into the polymer backbone. This compound can be converted into a diisocyanate monomer, which can then be reacted with conjugated diols to create semiconducting polyurethanes. Furthermore, the closely related mono-protected N-Boc-p-phenylenediamine is used as a reactant to prepare specialized dyes for use in dye-sensitized solar cells, a direct application in the field of optoelectronics. sigmaaldrich.com

| Compound Class | Structural Role of Phenylenediamine Unit | Resulting Application | Reference |

|---|---|---|---|

| Phenylthienyl Derivatives | Core π-conjugated unit | Organic Thin-Film Transistors (OTFTs) | nih.gov |

| Perylene Monoimide Dyes | Precursor for dye synthesis | Dye-Sensitized Solar Cells (DSSCs) | sigmaaldrich.com |

| Functional Polyurethanes | Precursor for diisocyanate monomer | Modified semiconducting polymers | |

| Covalent Organic Frameworks | Rigid structural node | Proton exchange membranes | sigmaaldrich.com |

Tuning of Electronic Properties through Structural Modification

The optoelectronic properties of conjugated polymers can be precisely tuned through chemical modification. nih.gov Structural changes can alter key parameters such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the band gap, and the charge carrier mobility.

The bulky tert-butyl groups in this compound can influence the solid-state packing of materials derived from it. By controlling the intermolecular distance and π-stacking, these groups can improve the material's solubility and processability without significantly altering the electronic properties of the conjugated core. This is a common strategy in the design of organic semiconductors to achieve optimal thin-film morphology and device performance. rsc.org

| Structural Modification | Effect on Material Properties | Potential Application | Reference |

|---|---|---|---|

| Introduction of bulky alkyl groups (e.g., tert-butyl) | Increases solubility, modifies solid-state packing, can alter dielectric constant. | Improved solution-processing of organic semiconductors. | rsc.org |

| Conversion of carbamate to imine linkage | Increases conjugation length, lowers band gap. | Red-shifted absorption/emission for OLEDs or photovoltaics. | nih.gov |

| Incorporation into a polyurethane backbone | Combines electronic properties of conjugated units with physical properties of polyurethanes (e.g., flexibility). | Flexible and stretchable electronic devices. | mdpi.com |

| Polymer chain stretching/deformation | Increases electronic band gap, causes hypsochromic (blue) shift in optical absorption. | Mechanochromic sensors, understanding device durability. | nih.gov |

Future Research Directions and Unexplored Avenues for Tert Butyl 1,4 Phenylenedicarbamate

Emerging Synthetic Methodologies and Sustainable Production

The chemical industry's shift towards greener and more efficient processes is opening new doors for the synthesis of dicarbamates. Traditional methods, while effective, often rely on harsh reagents or conditions. Future research is focused on developing more sustainable and atom-economical alternatives. This includes the use of less hazardous starting materials, such as replacing phosgene (B1210022) derivatives with greener options like dimethyl carbonate, and developing catalytic systems that operate under milder conditions. researchgate.net The direct synthesis from amines and CO2 is a particularly promising green route. researchgate.netorganic-chemistry.org

Biomimetic and Enzyme-catalyzed Approaches

Nature provides the ultimate blueprint for efficient and selective chemical transformations. Biomimetic synthesis, which emulates natural processes, offers a pathway to developing novel materials under environmentally benign conditions. mdpi.com A significant area of exploration is enzyme-catalyzed synthesis. Recent studies have demonstrated the promiscuous aminolysis activity of certain esterases, enabling the efficient synthesis of various carbamates in aqueous media with high yields. This biocatalytic approach presents an attractive, green alternative to conventional chemical methods.

Future work in this area could focus on identifying or engineering enzymes specifically for the synthesis of aromatic dicarbamates like tert-butyl 1,4-phenylenedicarbamate. This would involve screening diverse microbial sources for novel enzymes or using protein engineering to enhance the activity and substrate specificity of known enzymes.

Photoredox Catalysis in Dicarbamate Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the generation of reactive radical species under exceptionally mild conditions. organic-chemistry.org This methodology offers new synthetic disconnections that are often more convergent and environmentally friendly than traditional thermal methods. The process uses a photocatalyst that, upon absorbing visible light, can activate stable organic molecules through single-electron transfer (SET), initiating a cascade of reactions.

While direct application to this compound is an area for future exploration, the principles of photoredox catalysis are highly relevant. For instance, photocatalysis could be employed to activate the precursor p-phenylenediamine (B122844) or to facilitate the coupling reaction with the tert-butoxycarbonyl (Boc) group. Research into photocatalyzed oxidative decarboxylation of related compounds to form isocyanate intermediates in situ highlights a potential pathway that avoids handling toxic reagents. organic-chemistry.org

Integration with Advanced Manufacturing Techniques

Translating novel synthetic methods from the laboratory to industrial-scale production requires integration with advanced manufacturing technologies. For dicarbamate synthesis, this involves overcoming challenges such as the formation of urea (B33335) polymer byproducts, which can reduce yield and complicate purification.

One promising approach is the development of dual-functional catalysts, such as the Pd/CeO₂ system, which can selectively synthesize dicarbamates via oxidative carbonylation while simultaneously suppressing the formation of urea polymers through enhanced methoxylation. rsc.org Such catalysts are crucial for developing robust and efficient industrial processes.

Exploration of Novel Functional Materials and Applications Beyond Current Scope

While this compound is primarily used as a synthetic intermediate, its core structure, p-phenylenediamine, is a building block for high-performance polymers like Kevlar. wikipedia.org This suggests that the dicarbamate itself, or derivatives thereof, could serve as monomers for new functional materials. The carbamate (B1207046) groups offer sites for hydrogen bonding, which can influence the macroscopic properties of polymers.

Future research could explore the polymerization of deprotected 1,4-phenylenedicarbamate units to create novel polyurethanes or other polymers. By incorporating the rigid phenylene unit and the specific linking chemistry of the carbamate, materials with unique thermal, mechanical, or optical properties could be developed. The investigation of self-assembled monolayers of dicarbamates points towards potential applications in surface science and electronics. nih.gov Furthermore, related organometallic polymers containing transition metals exhibit a wide range of catalytic, magnetic, and optical properties, suggesting another avenue for creating functional materials from dicarbamate precursors. researchgate.net

Synergistic Approaches Combining Experimental and Computational Studies

The combination of experimental synthesis and computational modeling provides a powerful paradigm for accelerating chemical research. Density Functional Theory (DFT) has become an invaluable tool for elucidating reaction mechanisms, predicting reactivity, and guiding the design of new catalysts and experiments. researchgate.netresearchgate.net

For instance, DFT studies have been used to investigate the mechanism of dicarbamate synthesis, providing molecular-level insights into reaction pathways and energy barriers. researchgate.netresearchgate.net In one study, DFT calculations were employed to explain how the tert-butyl group facilitates electrochemical oxidation and subsequent fluorination in a related dicarbonate (B1257347) molecule, demonstrating the predictive power of computational methods. nih.gov Another combined experimental and DFT study explored a novel corrosion inhibitor containing a tert-butyl carbamate group, showcasing the synergy in materials science applications. researchgate.net

| Research Area | Experimental Component | Computational Component (DFT) | Synergistic Outcome |

| Reaction Mechanism | Synthesis of dicarbamates under various conditions; kinetic studies. researchgate.net | Calculation of transition states and reaction energy profiles for different pathways. researchgate.netresearchgate.net | Identification of the optimal, lowest-energy reaction pathway, leading to improved reaction conditions and yield. |

| Catalyst Design | Synthesis and testing of novel catalysts (e.g., Pd/CeO₂). rsc.org | Modeling catalyst-substrate interactions to understand the source of selectivity and activity. mdpi.com | Rational design of more efficient and selective catalysts for dicarbamate synthesis. |

| Material Properties | Synthesis of a novel corrosion inhibitor containing a tert-butyl carbamate. researchgate.net | Calculation of electronic properties (e.g., HOMO/LUMO energies) to predict inhibitor efficiency. researchgate.net | Correlation of molecular structure with material performance, enabling the design of improved functional materials. |

| Radiochemistry | Electrochemical fluorination of a Boc-protected aromatic precursor. nih.gov | Explanation of how the tert-butyl group's electronic effects facilitate the reaction. nih.gov | Understanding the role of substituents, allowing for the design of better precursors for PET probes. |

A table illustrating the synergy between experimental and computational approaches in carbamate chemistry.

This integrated approach allows researchers to build a deeper understanding of the chemical system, from the electronic structure of individual molecules to the macroscopic behavior of the resulting materials, ultimately accelerating the discovery and optimization process.

Contribution to Fundamental Chemical Principles and Reactivity Theory

The study of this compound and its synthesis contributes to several fundamental areas of chemistry. The carbamate group itself is a unique functional group, considered a hybrid of an ester and an amide, with distinct chemical stability and reactivity. nih.gov Research into its formation and reactions helps refine our understanding of reactivity principles.

Developing selective, non-phosgene routes to dicarbamates advances the principles of Green Chemistry by designing safer chemical pathways. rsc.org Furthermore, challenges in selectively synthesizing dicarbamates without forming polymer byproducts drive innovation in catalysis and process control, contributing to the broader field of reaction engineering. rsc.org Theoretical studies on carbamate reactivity, such as the influence of substituents on the C-N bond rotational barrier or the mechanism of interaction with enzymes, provide fundamental data that enriches our models of chemical bonding and reactivity. nih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.